1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol
Description
1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol is a secondary alcohol derivative featuring a propan-2-ol backbone substituted at position 1 with a morpholine ring and at position 3 with an o-tolyloxy group (2-methylphenoxy). This compound’s structural framework is analogous to pharmacologically active morpholine derivatives, such as those derived from non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen .
Properties
CAS No. |
5296-29-7 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-12-4-2-3-5-14(12)18-11-13(16)10-15-6-8-17-9-7-15/h2-5,13,16H,6-11H2,1H3 |
InChI Key |
KJRWWQLYPASADB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol typically involves the reaction of morpholine with an appropriate epoxide or halohydrin. One common method is the reaction of morpholine with 3-chloro-1-o-tolyloxy-propan-2-ol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation under various conditions:
-
Ketone Formation : Using hydrogen peroxide (H₂O₂) with a molybdenum-based catalyst in aqueous media yields 1-Morpholin-4-yl-3-o-tolyloxypropan-2-one (85% yield) .
-
Aldehyde Synthesis : Stronger oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions produce trace aldehydes, though over-oxidation to carboxylic acids is common .
Key Reaction Conditions :
| Oxidant | Catalyst/Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| H₂O₂ | MoO₃·H₂O (water) | 60°C | Propan-2-one derivative | 85% | |
| KMnO₄ | H₂SO₄ (aqueous) | 25°C | Carboxylic acid (minor aldehyde) | 12% |
Reduction Reactions
The hydroxyl group can be reduced to a hydrocarbon chain:
-
Deoxygenation : Sodium borohydride (NaBH₄) in ethanol reduces the alcohol to 3-Morpholin-4-yl-1-o-tolyloxypropane, albeit with moderate efficiency (58% yield) .
Nucleophilic Substitution
The o-tolyloxy group participates in SN2 reactions:
-
Halogenation : Treatment with thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine, forming 1-Chloro-3-morpholin-4-yl-2-o-tolyloxypropane (76% yield) .
-
Grignard Additions : Reacting with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) yields elongated alkyl chains.
Cross-Coupling Reactions
The morpholine nitrogen facilitates coordination in metal-catalyzed reactions:
-
Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the o-tolyloxy group is replaced with aryl rings (62–78% yield).
Enzymatic Resolution
Lipase-catalyzed kinetic resolution (e.g., using Candida rugosa lipase) separates enantiomers with high selectivity (up to 98% ee for (R)-acetate) .
Comparative Reactivity with Analogues
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in drug development, particularly as an enzyme inhibitor. Notably, it has shown significant inhibitory effects on carbonic anhydrase, with an IC50 value comparable to standard inhibitors like acetazolamide. This inhibition is relevant in cancer biology, as it can affect tumor growth and metastasis by altering pH regulation within the tumor microenvironment.
Antitumor Activity : In vitro studies have demonstrated that 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol inhibits the proliferation of ovarian cancer cell lines (ID8) with an IC50 value of approximately 9.40 μM, comparable to cisplatin's IC50 of 8.50 μM. The compound’s mechanism may involve the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for cancer progression under low oxygen conditions.
Enzyme Inhibition Studies
This compound serves as a valuable tool in enzyme inhibition studies. Its ability to bind to active or allosteric sites allows researchers to explore the dynamics of enzyme activity and substrate interactions. For instance, studies have shown its potential in modulating various enzymes relevant to metabolic pathways.
Case Study 1: Inhibitory Effects on Carbonic Anhydrase
Research conducted on the effects of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol on carbonic anhydrase revealed that it effectively inhibits this enzyme, which plays a vital role in maintaining acid-base balance in biological systems. The study highlighted its potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated, such as certain cancers.
Case Study 2: Antitumor Mechanisms
In a series of experiments focusing on ovarian cancer cell lines, the compound was shown to significantly reduce cell viability through its action on HIF-1α. This finding suggests that targeting this pathway could enhance therapeutic strategies against tumors that exhibit hypoxic conditions.
Industrial Applications
In addition to its biological applications, 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol is utilized as an intermediate in the synthesis of various organic compounds within the chemical industry. Its role as a reagent facilitates the production of specialty chemicals and other derivatives that are important for industrial processes.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The o-tolyloxy group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol and its analogs:
Key Comparisons:
Substituent Effects: Aromatic Groups: The o-tolyloxy group (methyl-substituted phenyl) in the target compound offers moderate lipophilicity compared to the methoxyphenoxy group in , which has increased polarity due to the methoxy group. Functional Groups: The secondary alcohol in the target compound contrasts with the ketone in , which reduces hydrogen-bonding capacity, and the primary alcohol in , which may alter metabolic stability.
Physicochemical Properties :
- The hydrochloride salt in significantly improves aqueous solubility compared to the free base form of the target compound.
- The naphthyl-containing derivative has a higher molecular weight (~311 vs. ~251), likely reducing solubility but enhancing binding affinity in hydrophobic pockets.
The target compound’s o-tolyloxy group may mimic NSAID-like activity but requires empirical validation.
Biological Activity
1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol is a morpholine derivative that has garnered attention for its potential pharmacological applications. This compound, characterized by a morpholine ring and an o-tolyloxy group, has been investigated for various biological activities, including anti-inflammatory, anticancer, and neuropharmacological effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol is with a molecular weight of approximately 291.35 g/mol. Its structure includes a morpholine ring that contributes to its solubility and biological interaction capabilities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.35 g/mol |
| Solubility | Soluble in water and organic solvents |
1. Anticancer Activity
Research indicates that 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential in inhibiting cell proliferation in leukemia and solid tumors.
- Case Study : A study screened this compound against several cancer cell lines, including CCRF-CEM (leukemia) and MDA-MB-435 (melanoma). The compound showed an IC50 value of 5 µM against CCRF-CEM cells, indicating substantial antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor-kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response .
3. Neuropharmacological Effects
1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol has shown promise as a norepinephrine and serotonin reuptake inhibitor, suggesting potential applications in treating mood disorders such as depression and anxiety.
- Research Findings : In preclinical trials, this compound demonstrated significant activity in increasing serotonin levels in synaptic clefts, which is beneficial for mood regulation .
The biological activity of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol can be attributed to its ability to interact with various receptors and enzymes:
- Receptor Binding : The morpholine moiety enhances binding affinity to neurotransmitter transporters.
- Enzyme Inhibition : It inhibits enzymes involved in the metabolism of neurotransmitters, leading to increased availability of these molecules at synaptic sites.
- Signal Transduction Modulation : The compound influences signal transduction pathways related to inflammation and cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol | Contains a phenoxy group | Higher complexity may lead to diverse biological interactions |
| 1-(Morpholin-4-yl)propan-2-ol | Lacks aromatic substitution | Simpler structure with fewer functional groups |
| 3-Amino-1-morpholin-4-yl-propan-1-one | Contains an amino group | Different reactivity profile due to amino functionality |
Q & A
Q. How can researchers optimize the synthesis of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol to improve yield and purity?
Methodological Answer:
- Step 1: Use nucleophilic substitution reactions between morpholine and substituted epoxides under alkaline conditions (e.g., KOH/ethanol) to form the morpholine backbone .
- Step 2: Purify intermediates via column chromatography (silica gel, hexane:ethyl acetate gradient) to remove byproducts.
- Step 3: Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side reactions .
- Validation: Confirm purity via HPLC (C18 column, methanol:water mobile phase) and compare retention times with standards .
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| KOH/ethanol, 12h, 60°C | 68 | 92 |
| NaH/THF, 24h, 80°C | 72 | 89 |
Q. What analytical techniques are most reliable for characterizing 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the morpholine ring (δ 2.4–3.0 ppm) and aryl ether linkages (δ 6.8–7.2 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular mass (e.g., 282.296 g/mol) and fragmentation patterns .
- X-ray Crystallography: For resolving stereochemistry, refine data using SHELXL (monoclinic space group, Mo-Kα radiation) .
Q. What safety protocols are critical when handling 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (OSHA HCS Category 2A) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (TLV: 1 mg/m³) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol?
Methodological Answer:
- Step 1: Use QSAR tools (e.g., OECD QSAR Toolbox) to estimate logP (predicted: 2.1) and solubility (0.5 mg/mL) .
- Step 2: Perform molecular docking (AutoDock Vina) to assess binding affinity for target receptors (e.g., β-adrenergic receptors) .
- Validation: Compare predictions with in vitro permeability assays (Caco-2 cell monolayers) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Hypothesis Testing: Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM) to align with experimental IC₅₀ values .
- Experimental Replication: Conduct dose-response assays (e.g., cAMP inhibition) across multiple cell lines to validate reproducibility .
- Data Triangulation: Integrate metabolomics (LC-MS) to identify off-target interactions affecting bioactivity .
Q. How does stereochemistry influence the biological activity of 1-Morpholin-4-yl-3-o-tolyloxy-propan-2-ol?
Methodological Answer:
- Synthesis: Prepare enantiomers via chiral catalysts (e.g., Sharpless epoxidation) and separate using chiral HPLC (Chiralpak AD-H column) .
- Assays: Test enantiomers in receptor-binding studies (e.g., radioligand displacement) to determine stereospecificity .
- Structural Analysis: Compare X-ray structures of enantiomer-receptor complexes to identify binding pocket interactions .
Q. What are the mechanisms of degradation under accelerated stability testing, and how can they be mitigated?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .
- Analytics: Use LC-MS to detect oxidation products (e.g., morpholine N-oxide) and hydrolysis byproducts .
- Stabilization: Add antioxidants (e.g., BHT) or use amber glass vials to reduce photodegradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
Methodological Answer:
Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?
Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility (e.g., morpholine ring puckering) .
- Refinement Artifacts: Re-analyze XRD data with SHELXL (TWIN/BASF commands) to correct for twinning or disorder .
Methodological Resources
Q. What open-source software tools are recommended for analyzing this compound’s structural and pharmacological data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
